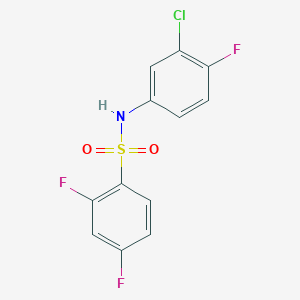
2-(2-Benzyl-4-chlorophenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzyl-4-chlorophenoxy)ethanamine, also known as benzylchlorophenoxyethanamine (BCE), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCE belongs to the class of compounds known as beta-adrenergic agonists, which are compounds that bind to and activate beta-adrenergic receptors in the body.
Mecanismo De Acción
BCE acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype. Activation of this receptor leads to an increase in the activity of enzymes involved in the breakdown of stored fat, as well as an increase in the activity of uncoupling proteins that generate heat and burn calories.
Biochemical and Physiological Effects:
BCE has been shown to have a number of biochemical and physiological effects, including increased lipolysis (breakdown of stored fat), increased thermogenesis, and increased metabolic rate. These effects are mediated through the activation of beta-adrenergic receptors in adipose tissue and skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BCE is that it is a highly selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype. This selectivity reduces the risk of off-target effects and makes BCE a promising therapeutic candidate. However, one limitation of BCE is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on BCE. One area of research is the development of more potent and selective beta-adrenergic receptor agonists for the treatment of obesity and other metabolic disorders. Another area of research is the investigation of the potential side effects of BCE, particularly with regard to its effects on cardiovascular function. Additionally, research is needed to determine the optimal dosing and administration protocols for BCE in clinical settings. Finally, further research is needed to investigate the potential therapeutic applications of BCE in other areas, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, BCE is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. BCE acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-3 adrenergic receptor subtype, and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use, further research on BCE is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BCE involves the reaction of 2-benzylphenol with 4-chloroethanol in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain BCE in its pure form.
Aplicaciones Científicas De Investigación
BCE has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of obesity. BCE has been shown to increase thermogenesis, which is the process by which the body generates heat and burns calories. This effect is mediated through the activation of beta-adrenergic receptors in adipose tissue, which leads to the breakdown of stored fat.
Propiedades
Nombre del producto |
2-(2-Benzyl-4-chlorophenoxy)ethanamine |
|---|---|
Fórmula molecular |
C15H16ClNO |
Peso molecular |
261.74 g/mol |
Nombre IUPAC |
2-(2-benzyl-4-chlorophenoxy)ethanamine |
InChI |
InChI=1S/C15H16ClNO/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11H,8-10,17H2 |
Clave InChI |
KPHPHGCQGADACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
